![molecular formula C15H19NO B6352943 1-{[(Butan-2-yl)amino]methyl}naphthalen-2-ol CAS No. 1019500-37-8](/img/structure/B6352943.png)

1-{[(Butan-2-yl)amino]methyl}naphthalen-2-ol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

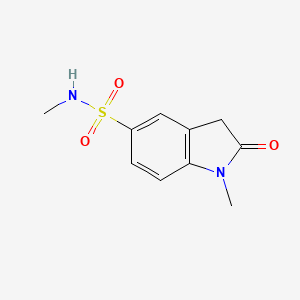

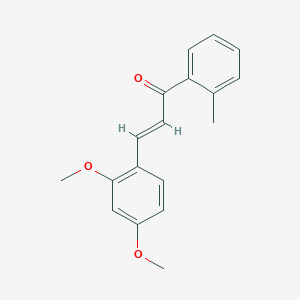

The compound “1-{[(Butan-2-yl)amino]methyl}naphthalen-2-ol” is a Betti base . It is obtained via a one-pot synthesis, and an intra-molecular O-H⋯N hydrogen bond stabilizes the molecular conformation . The dihedral angle between the fused ring system and the phenyl ring is 78.27 (5)° .

Synthesis Analysis

The compound is synthesized via a one-pot three-component reaction of aromatic aldehydes, 5-methyl-1,3-thiazol-2-amine, and naphthalen-2-ol in glycerol in the presence of silica sulfuric acid (SSA) as a catalyst . The products obtained were characterized using IR, 1 HNMR, 13 C NMR, and elemental analysis .Molecular Structure Analysis

The molecular structure of the compound is characterized by an intra-molecular O-H⋯N hydrogen bond that stabilizes the molecular conformation . The dihedral angle between the fused ring system and the phenyl ring is 78.27 (5)° . The crystal packing is characterized by helical chains of molecules linked by C-H⋯O hydrogen bonds .Chemical Reactions Analysis

The compound is synthesized via a one-pot three-component reaction of aromatic aldehydes, 5-methyl-1,3-thiazol-2-amine, and naphthalen-2-ol in glycerol in the presence of silica sulfuric acid (SSA) as a catalyst .Physical And Chemical Properties Analysis

The compound has a molecular formula of C21H23NO . The IR data for Betti bases reveals a characteristic absorption band in the range of 3420–3430 cm –1 for phenolic –OH stretching while a band at 3350–3360 cm –1 was observed for –NH stretching . 1 H NMR spectra depict the presence of singlet for phenolic proton, –NH and chiral –CH at δ 10.20 ppm, δ 7.00 ppm, and δ 6.60 ppm respectively .Scientific Research Applications

Anti-Inflammatory Activity

1-{[(Butan-2-yl)amino]methyl}naphthalen-2-ol and its related analogues have been explored for their anti-inflammatory properties. A study by Goudie et al. (1978) found that compounds with a butan-2-one side chain attached to the naphthalene ring showed significant anti-inflammatory activity. This was particularly evident when small lipophilic groups were present in certain positions of the naphthalene ring (Goudie et al., 1978).

Spectroscopic and Molecular Docking Studies

Rajamani et al. (2019) conducted a comprehensive study using various analytical techniques to characterize the compound 1-(pyridin-2-yl amino)methyl napthalene-2-ol. They performed DFT calculations and molecular docking studies, which suggested that the compound could bind efficiently with antimicrobial agents like ciprofloxacin (Rajamani et al., 2019).

Antituberculosis Activity

Omel’kov et al. (2019) reported the synthesis of new 4-dimethylamino-2-(naphthalen-1-yl)-1-phenyl-1-(quinolin-3-yl)butan-2-ols with notable antituberculosis activity. One of the synthesized compounds is undergoing clinical trials for its high antituberculosis efficacy (Omel’kov et al., 2019).

Physical Properties Studies

Studies by Han et al. (2012) on the physical properties of naphthalen-1-ol, naphthalen-2-ol, and 1-aminonaphthalene in various solvents contribute to understanding the behavior of related compounds, like this compound, in different solvent environments (Han et al., 2012).

Synthesis and Optical Purity

Research by Menicagli et al. (1979) focused on the synthesis and optical purity of 2-(α- and β-naphthyl)-butanes, starting from 2-(α- and β-naphthyl)-propionic acid. This research is relevant as it explores the synthetic routes and purity of compounds structurally similar to this compound (Menicagli et al., 1979).

Fluorescent Chemosensor Development

Azadbakht and Keypour (2012) synthesized a compound featuring two naphthalene units, which showed high selectivity and sensitivity for detecting Zn(2+) ions. This research highlights the potential of naphthalene derivatives in developing sensitive fluorescent chemosensors (Azadbakht & Keypour, 2012).

Future Directions

Mechanism of Action

Target of Action

Similar compounds have been found to inhibit dna gyrase , an enzyme that introduces supercoiling into DNA, which is essential for various processes such as replication and transcription.

Mode of Action

This interaction can cause changes in the DNA structure, preventing the normal functioning of the enzyme and leading to the death of the bacterial cell .

Biochemical Pathways

The inhibition of dna gyrase can disrupt dna replication and transcription, affecting the overall growth and proliferation of the bacterial cells .

Result of Action

The inhibition of dna gyrase can lead to the disruption of dna replication and transcription, which can result in the death of the bacterial cell .

properties

IUPAC Name |

1-[(butan-2-ylamino)methyl]naphthalen-2-ol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19NO/c1-3-11(2)16-10-14-13-7-5-4-6-12(13)8-9-15(14)17/h4-9,11,16-17H,3,10H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNXFNTOVWDIQKT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)NCC1=C(C=CC2=CC=CC=C21)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

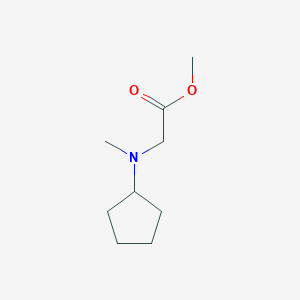

![Ethyl 3-[(2-methylcyclohexyl)amino]propanoate](/img/structure/B6352861.png)

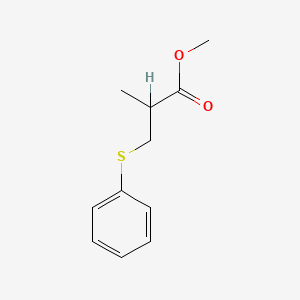

![Ethyl 3-[(3-ethoxypropyl)amino]propanoate](/img/structure/B6352869.png)

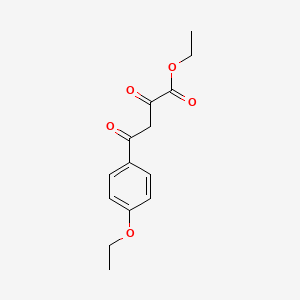

![Ethyl 3-[(3-methylbutan-2-yl)amino]propanoate](/img/structure/B6352876.png)

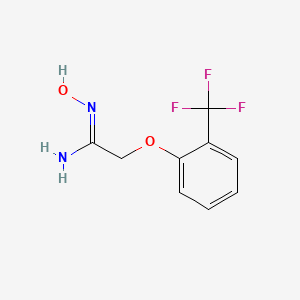

![2-{[(Butan-2-yl)amino]methyl}phenol](/img/structure/B6352936.png)

![(Butan-2-yl)[(3-methylphenyl)methyl]amine](/img/structure/B6352980.png)